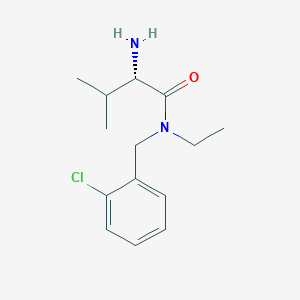
(S)-2-Amino-N-(2-chloro-benzyl)-N-ethyl-3-methyl-butyramide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S)-2-Amino-N-(2-chloro-benzyl)-N-ethyl-3-methyl-butyramide is a useful research compound. Its molecular formula is C14H21ClN2O and its molecular weight is 268.78 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
(S)-2-Amino-N-(2-chloro-benzyl)-N-ethyl-3-methyl-butyramide, a compound with the CAS number 1583609-59-9, has garnered attention in scientific research due to its intriguing biological activities. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is C14H21ClN2O, characterized by a chiral center that contributes to its biological selectivity. The presence of a chloro-benzyl group is significant for its interactions with biological targets.
Preliminary studies indicate that this compound interacts with specific receptors and enzymes, influencing various biological pathways. Notably, it has shown potential as an inhibitor of fatty acid binding proteins (FABPs), which are crucial in lipid metabolism and cellular signaling. This inhibition suggests possible applications in treating metabolic disorders related to lipid dysregulation.
In Vitro Studies
In vitro experiments have demonstrated that this compound exhibits significant binding affinity to FABPs. The compound's ability to modulate lipid metabolism makes it a candidate for further exploration in metabolic disease therapies.
| Study Type | Findings |
|---|---|
| Binding Affinity Assays | High affinity for FABPs, indicating potential for metabolic regulation. |
| Enzyme Activity Assays | Inhibition of key enzymes involved in lipid metabolism. |
In Vivo Studies
While in vitro results are promising, in vivo studies are necessary to confirm the efficacy and safety of this compound. Current research is focused on animal models to evaluate its pharmacokinetics and therapeutic potential in conditions like obesity and diabetes.
Case Studies
- Case Study on FABP Inhibition : A recent study highlighted the compound's effectiveness in reducing fatty acid uptake in adipocytes, suggesting its role as a therapeutic agent for obesity management .
- Neuropharmacological Potential : Another investigation explored its effects on neurotransmitter systems, indicating potential applications in treating neurological disorders.
Future Directions and Applications
The chiral nature of this compound may enhance its selectivity and efficacy as a drug candidate. Future research should focus on:
- Mechanistic Studies : Elucidating the precise mechanisms through which this compound exerts its biological effects.
- Therapeutic Development : Exploring formulations for clinical use in metabolic disorders and neurological conditions.
- Derivatization : Investigating structural modifications to improve potency and reduce side effects.
属性
IUPAC Name |
(2S)-2-amino-N-[(2-chlorophenyl)methyl]-N-ethyl-3-methylbutanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21ClN2O/c1-4-17(14(18)13(16)10(2)3)9-11-7-5-6-8-12(11)15/h5-8,10,13H,4,9,16H2,1-3H3/t13-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNGUXBGUIVATFU-ZDUSSCGKSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=CC=CC=C1Cl)C(=O)C(C(C)C)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC1=CC=CC=C1Cl)C(=O)[C@H](C(C)C)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.78 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














